molecular formula C18H18N4O2S B12182022 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide

Cat. No.: B12182022
M. Wt: 354.4 g/mol
InChI Key: ZILAKMQYHJHAHE-UHFFFAOYSA-N
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Description

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrimidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(6-methylpyridin-2-yl)furan-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(6-methylpyridin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C18H18N4O2S/c1-11-5-4-6-16(19-11)22-17(23)15-8-7-14(24-15)10-25-18-20-12(2)9-13(3)21-18/h4-9H,10H2,1-3H3,(H,19,22,23)

InChI Key

ZILAKMQYHJHAHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)CSC3=NC(=CC(=N3)C)C

Origin of Product

United States

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